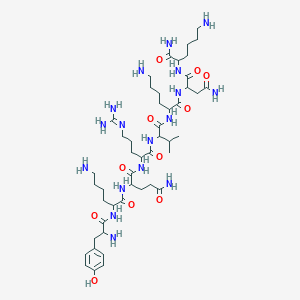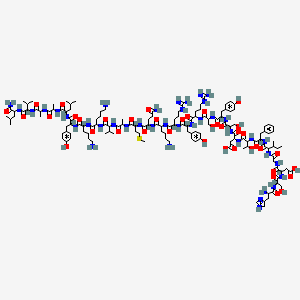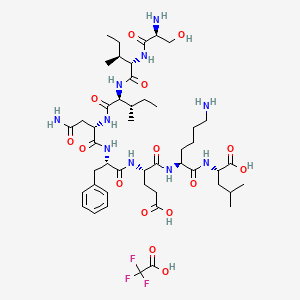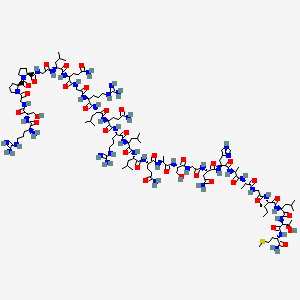
160040-04-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of the HPV16-E711-20 epitope involves synthetic routes that include the use of specific amino acids and peptide synthesis techniques. The compound is synthesized through a series of peptide bond formations, where amino acids are sequentially added to form the desired peptide chain . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation . Industrial production methods for this compound involve large-scale peptide synthesis using automated peptide synthesizers, which allow for the efficient and reproducible production of the compound .
Chemical Reactions Analysis
The HPV16-E711-20 epitope undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of disulfide bonds, while reduction reactions may lead to the cleavage of these bonds .
Scientific Research Applications
The HPV16-E711-20 epitope has numerous scientific research applications, particularly in the fields of immunology, cancer research, and vaccine development. In immunology, this compound is used to study the interactions between cytotoxic T lymphocytes and their target antigens. In cancer research, the HPV16-E711-20 epitope is used to investigate the immune response to human papillomavirus infections and the development of therapeutic vaccines targeting HPV-related cancers. Additionally, this compound is used in the development of diagnostic assays for the detection of HPV infections.
Mechanism of Action
The mechanism of action of the HPV16-E711-20 epitope involves its binding to the HLA-A2 molecule on the surface of antigen-presenting cells . This binding facilitates the recognition of the epitope by cytotoxic T lymphocytes, which then initiate an immune response against cells expressing the HPV16 E7 protein . The molecular targets involved in this process include the HLA-A2 molecule and the T cell receptor on cytotoxic T lymphocytes . The pathways involved in the immune response include the activation of cytotoxic T lymphocytes and the subsequent destruction of target cells .
Comparison with Similar Compounds
The HPV16-E711-20 epitope can be compared with other similar compounds, such as other epitopes derived from the HPV16 E7 protein. Similar compounds include the HPV16-E711-19 epitope and the HPV16-E711-21 epitope . These compounds share similar structures and functions but may differ in their binding affinities and immunogenic properties . The uniqueness of the HPV16-E711-20 epitope lies in its high-affinity binding to HLA-A2 and its ability to elicit a strong cytotoxic T lymphocyte response .
Properties
CAS No. |
160040-04-0 |
|---|---|
Molecular Formula |
C₅₃H₈₃N₁₁O₁₉S |
Molecular Weight |
1210.35 |
sequence |
One Letter Code: YMLDLQPETT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


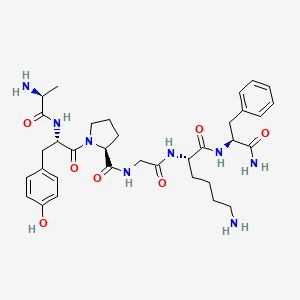
![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B612568.png)
